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Compound of Interest

Compound Name: Sulfamonomethoxine-d4

Cat. No.: B565457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

structural analysis of Sulfamonomethoxine-d4, a deuterated analog of the sulfonamide

antibiotic Sulfamonomethoxine. This document is intended to serve as a valuable resource for

researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis,

and the development of analytical methods.

Chemical Properties
Sulfamonomethoxine-d4 is a stable, isotopically labeled form of Sulfamonomethoxine,

primarily utilized as an internal standard in quantitative analysis by mass spectrometry. The

incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift,

facilitating its differentiation from the unlabeled drug in biological matrices.

Table 1: General and Physicochemical Properties of Sulfamonomethoxine-d4
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Property Value Source

Chemical Name

4-amino-N-(6-

methoxypyrimidin-4-

yl)benzene-2,3,5,6-d4-

sulfonamide

[1]

Synonyms

4-Amino-N-(6-methoxy-

pyrimidin-4-

yl)benzenesulfonamide-d4, 4-

Methoxy-6-

sulfanilamidopyrimidine-d4

[2]

CAS Number 1286538-12-2 [1][2]

Molecular Formula C₁₁H₈D₄N₄O₃S [1][2]

Molecular Weight 284.33 g/mol [2][3]

Appearance White to Off-White Solid -

Storage Temperature +4°C [1]

Purity (by HPLC) >95% [1]

Note: Specific experimental data for properties such as melting point and solubility of

Sulfamonomethoxine-d4 are not readily available in the public domain. For reference, the

non-deuterated Sulfamonomethoxine has a melting point of 204-206°C and is soluble in

methanol (10 mg/mL).

Structure and Elucidation
The chemical structure of Sulfamonomethoxine-d4 is identical to that of

Sulfamonomethoxine, with the exception of the four hydrogen atoms on the phenyl ring being

replaced by deuterium atoms. This substitution is key to its function as an internal standard.

The structural confirmation of Sulfamonomethoxine-d4 relies on standard analytical

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structural integrity

of deuterated compounds.

Expected ¹H NMR Spectral Characteristics: In the ¹H NMR spectrum of Sulfamonomethoxine-
d4, the aromatic signals corresponding to the protons on the phenyl ring will be absent or

significantly reduced in intensity compared to the spectrum of unlabeled Sulfamonomethoxine.

The remaining signals, corresponding to the methoxy and pyrimidine protons, should be

consistent with the parent compound's spectrum.

Expected ¹³C NMR Spectral Characteristics: The ¹³C NMR spectrum of Sulfamonomethoxine-
d4 will be very similar to that of the unlabeled compound. However, the carbon atoms directly

bonded to deuterium will exhibit characteristic splitting patterns (due to C-D coupling) and

potentially altered chemical shifts. PubChem provides a reference ¹³C NMR spectrum for the

non-deuterated Sulfamonomethoxine which can be used for comparison.[4]

Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which Sulfamonomethoxine-d4 is employed.

It is used to confirm the molecular weight and isotopic enrichment and to quantify the unlabeled

drug.

Expected Mass Spectrum: The molecular ion peak in the mass spectrum of

Sulfamonomethoxine-d4 will be observed at an m/z value that is 4 units higher than that of

Sulfamonomethoxine, corresponding to the four deuterium atoms. The fragmentation pattern is

expected to be similar to the unlabeled compound, with characteristic losses of SO₂ and

fragments of the pyrimidine ring.[5][6] The key fragments will also show a +4 Da mass shift if

they retain the deuterated phenyl ring.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Sulfamonomethoxine-d4 are

not widely published. However, based on general knowledge of deuteration and sulfonamide

analysis, the following outlines the likely methodologies.

Synthesis and Purification
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A common method for the deuteration of aromatic rings is through acid-catalyzed hydrogen-

deuterium exchange.

Illustrative Synthesis Workflow:

Synthesis

Purification

Sulfamonomethoxine H/D Exchange Reaction

Deuterated Acid (e.g., D₂SO₄/D₂O)

Crude Sulfamonomethoxine-d4 Purification (e.g., Recrystallization, Chromatography) Pure Sulfamonomethoxine-d4

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of Sulfamonomethoxine-d4.

Protocol Outline:

Reaction Setup: Dissolve Sulfamonomethoxine in a deuterated acid, such as a mixture of

D₂SO₄ and D₂O.

Heating: Heat the reaction mixture under reflux for a specified period to facilitate the

hydrogen-deuterium exchange on the electron-rich aromatic ring.

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃) to

precipitate the crude product.

Purification: The crude product is collected by filtration and purified by recrystallization from a

suitable solvent or by column chromatography to yield pure Sulfamonomethoxine-d4.

Structure Elucidation Workflow
The confirmation of the structure and isotopic enrichment of the synthesized

Sulfamonomethoxine-d4 would follow a standard analytical workflow.
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Structural Analysis

Confirmation

Pure Sulfamonomethoxine-d4

NMR Spectroscopy (¹H, ¹³C)

Mass Spectrometry (LC-MS/MS)

Purity Analysis (HPLC)

Structure and Isotopic Enrichment Confirmed

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Sulfamonomethoxine-d4.

NMR Spectroscopy Protocol Outline:

Sample Preparation: Dissolve a small amount of the purified Sulfamonomethoxine-d4 in a

suitable deuterated solvent (e.g., DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Data Analysis: Analyze the spectra to confirm the absence of aromatic proton signals (in ¹H

NMR) and the expected carbon signals (in ¹³C NMR) and to determine the degree of

deuteration.

Mass Spectrometry Protocol Outline:

Sample Preparation: Prepare a dilute solution of the purified Sulfamonomethoxine-d4 in a

suitable solvent for LC-MS analysis (e.g., acetonitrile/water).

LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable

chromatographic method to separate the analyte from any impurities.
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Data Analysis: Acquire the mass spectrum and tandem mass spectrum (MS/MS). Confirm

the molecular weight from the parent ion and analyze the fragmentation pattern to ensure it

is consistent with the structure of Sulfamonomethoxine-d4.[5][7]

Application in Quantitative Analysis
Sulfamonomethoxine-d4 is a critical tool for the accurate quantification of

Sulfamonomethoxine in complex matrices such as plasma, tissue, and environmental samples.

[8] Its use as an internal standard corrects for variations in sample preparation and instrument

response.[9]

Logical Relationship in a Bioanalytical Method:
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Sample Preparation

Analysis

Quantification

Biological Sample (e.g., Plasma)

Spike with Sulfamonomethoxine-d4 (Internal Standard)

Extraction (e.g., SPE, LLE)

LC-MS/MS Analysis

Calculate Peak Area Ratio (Analyte/IS)

Determine Sulfamonomethoxine Concentration

Click to download full resolution via product page

Caption: Use of Sulfamonomethoxine-d4 in a quantitative bioanalytical workflow.

This guide provides a foundational understanding of the chemical properties and structural

elucidation of Sulfamonomethoxine-d4. For specific applications, researchers are encouraged

to consult detailed analytical method validation reports and relevant scientific literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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